molecular formula C8H10ClNO B3187825 5-Chloro-2-methoxy-3-methylaniline CAS No. 1760-73-2

5-Chloro-2-methoxy-3-methylaniline

Cat. No.: B3187825
CAS No.: 1760-73-2
M. Wt: 171.62 g/mol
InChI Key: WCDZXLZOFWWVQJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-methylaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, featuring a chloro group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: One common method involves the nitration of 2-methoxy-3-methylaniline to introduce a nitro group, followed by reduction to form the amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Halogenation: The chloro group can be introduced via halogenation of the intermediate compound. This can be done using chlorine gas or other chlorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-3-methylaniline often involves large-scale nitration and reduction processes, followed by halogenation. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methoxy-3-methylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced to remove the chloro group or to modify the methoxy group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro, methoxy, or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as bromine, iodine, or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry:

  • Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    2-Methoxy-5-methylaniline: Similar structure but lacks the chloro group.

    5-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.

    3-Chloro-2-methoxyaniline: Similar structure but with different positioning of the chloro and methoxy groups.

Uniqueness: 5-Chloro-2-methoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. The presence of the chloro, methoxy, and methyl groups provides a distinct set of chemical properties that can be leveraged in various synthetic and research contexts.

Properties

IUPAC Name

5-chloro-2-methoxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDZXLZOFWWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-nitro-4-chloro-6-methylanisole (16 g) and 10% Pt(S)/C (1.6 g) in ethanol was hydrogenated at 50 psi for 3 hours. After filtration and concentration, purification by flash chromatography over silica gel (eluted with 10% ethyl acetate in hexanes) gave 12.3 g (90%) of 2-amino-4-chloro-6-methylanisole. 1H NMR (300 MHz, CDCl3) δ6.58 (d, J=2.4 Hz, 1 H), 6.53 (d, J=2.4 Hz, 1 H), 3.77 (s, 3 H), 2.22 (s, 3 H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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